2-Thienylmagnesium bromide 2-Thienylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 5713-61-1
VCID: VC8031599
InChI: InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
SMILES: C1=CS[C-]=C1.[Mg+2].[Br-]
Molecular Formula: C4H3BrMgS
Molecular Weight: 187.34 g/mol

2-Thienylmagnesium bromide

CAS No.: 5713-61-1

Cat. No.: VC8031599

Molecular Formula: C4H3BrMgS

Molecular Weight: 187.34 g/mol

* For research use only. Not for human or veterinary use.

2-Thienylmagnesium bromide - 5713-61-1

Specification

CAS No. 5713-61-1
Molecular Formula C4H3BrMgS
Molecular Weight 187.34 g/mol
IUPAC Name magnesium;2H-thiophen-2-ide;bromide
Standard InChI InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Standard InChI Key HTJPDOPKPWUNBX-UHFFFAOYSA-M
SMILES C1=CS[C-]=C1.[Mg+2].[Br-]
Canonical SMILES C1=CS[C-]=C1.[Mg+2].[Br-]

Introduction

Chemical and Physical Properties

Structural Characteristics

2-Thienylmagnesium bromide consists of a magnesium atom coordinated to a bromine anion and a thiophen-2-ide ring. The planar thiophene ring confers aromatic stability, while the magnesium-bromine bond provides the requisite reactivity for Grignard transformations. X-ray crystallographic studies of analogous compounds reveal a tetrahedral geometry around magnesium, with THF solvent molecules completing the coordination sphere .

Physicochemical Parameters

Key properties include:

PropertyValueSource
Density (25°C)1.011 g/mL
Boiling Point (THF)65°C
Flash Point-6°F (-21°C)
AppearanceYellow to orange-brown liquid
SolubilityMiscible with THF, reacts violently with protic solvents

The solution’s coloration arises from charge-transfer interactions between the thienyl ligand and magnesium center . Thermal stability is limited, with decomposition observed above 40°C under atmospheric conditions .

Reactivity and Mechanistic Insights

Grignard Reaction Dynamics

The compound participates in classical Grignard reactions, attacking electrophilic centers with the following selectivity:

  • Carbonyl carbons (aldehydes > ketones > esters)

  • Epoxides (less hindered oxygen)

  • Alkyl halides (SN2 mechanisms)

Kinetic studies using in situ IR spectroscopy show a second-order dependence on carbonyl concentration, with activation energies of 50–60 kJ/mol .

Cross-Coupling Applications

In Negishi-type couplings, transmetalation with zinc or palladium catalysts enables C–C bond formation:

ArMgBr+R–XPdAr–R+MgBrX[1]\text{ArMgBr} + \text{R–X} \xrightarrow{\text{Pd}} \text{Ar–R} + \text{MgBrX} \quad[1]

This methodology constructs biaryl systems critical to ligand design in catalysis .

Applications in Organic Synthesis

Carbinol and Olefin Synthesis

Condensation with aldehydes produces 1-(2-thienyl)carbinols, which dehydrate to styrenic olefins under acidic conditions :

RCHO+ThMgBrRC(OH)ThH+RCH=Th\text{RCHO} + \text{ThMgBr} \rightarrow \text{RC(OH)Th} \xrightarrow{\text{H}^+} \text{RCH=Th}

These olefins serve as monomers for conductive polymers with tunable HOMO-LUMO gaps .

Heterocyclic Architectures

Reaction with nitriles forms thienyl ketones, precursors to fused-ring systems like thieno[3,2-b]pyridines . Computational models (DFT) predict regioselectivity in such annulations, correlating with experimental yields .

Materials Science Contributions

Conducting Polymers

Atom transfer radical polymerization (ATRP) of styrene, followed by Grignard grafting, yields polystyrene-graft-polythiophene (PSt-g-PTh) :

PSt–Br+ThMgBrPSt–ThFeCl3PSt-g-PTh\text{PSt–Br} + \text{ThMgBr} \rightarrow \text{PSt–Th} \xrightarrow{\text{FeCl}_3} \text{PSt-g-PTh}

These materials exhibit conductivity up to 10310^3 S/cm, making them viable for organic photovoltaics .

OLED Components

Thienylene oligomers synthesized via iterative Grignard couplings show quantum efficiencies exceeding 15% in blue-emitting devices . Lifetime testing under continuous operation (1000 cd/m²) reveals <10% efficiency drop over 500 hours .

Recent Advancements (2023–2025)

Flow Chemistry Approaches

Microreactor systems enable continuous synthesis with 99% conversion in <2 minutes residence time . Benefits include enhanced heat dissipation and reduced pyrophoric risks .

Computational Design

Machine learning models (e.g., Gaussian Process Regression) predict optimal reaction conditions, reducing optimization cycles by 70% .

Sustainable Solvents

Cyclopentyl methyl ether (CPME) replaces THF in some formulations, offering higher boiling points (106°C) and reduced peroxide formation .

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